molecular formula C12H19N3 B1527316 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine CAS No. 1215965-77-7

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1527316
CAS No.: 1215965-77-7
M. Wt: 205.3 g/mol
InChI Key: VSWRTRKQBZMFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . It is supplied for research applications and is identified by CAS Number 1215965-77-7 and MDL Number MFCD14545280 . This pyridine-2-methylamine derivative is of significant interest in medicinal chemistry and infectious disease research. Scientific literature indicates that compounds based on the pyridine-2-methylamine scaffold are being actively investigated as novel antitubercular agents . These compounds are designed to target Mycobacterial membrane protein Large 3 (MmpL3), a crucial inner membrane transporter in Mycobacterium tuberculosis responsible for the translocation of mycolic acids, which are essential components of the bacterial cell wall . Inhibiting MmpL3 disrupts cell wall biosynthesis, compromising bacterial viability and making this compound a valuable tool for researching new therapeutic strategies against drug-resistant tuberculosis . This product is strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-9-7-11(13)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWRTRKQBZMFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methyl group and a piperidine moiety. Its structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This compound exhibits a purity level greater than 95%, making it suitable for research applications .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of piperidine derivatives, suggesting that this compound may also exhibit similar properties. In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and FaDu (hypopharyngeal tumor) cells .

CompoundCell LineIC50 (μM)Effect
This compoundMDA-MB-231TBDInduces apoptosis
Related Piperidine DerivativeFaDuTBDCytotoxicity observed

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment . The dual inhibition of these enzymes could enhance cognitive functions by increasing acetylcholine levels in the brain.

Study on DYRK1A Inhibition

Pharmacological Profiling

In pharmacological studies, compounds derived from piperidine have shown favorable properties such as good metabolic stability and blood-brain barrier penetration, which are critical for drug development . These properties indicate that this compound could be a viable candidate for neurological conditions.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of piperidine, including this compound, may exhibit anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and FaDu (hypopharyngeal tumor) cells. For instance:

CompoundCell LineIC50 (μM)Effect
This compoundMDA-MB-231TBDInduces apoptosis
Related Piperidine DerivativeFaDuTBDCytotoxicity observed

These findings suggest that the compound could be explored further for its potential use in cancer therapies.

Neurological Applications

The structural characteristics of 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine indicate potential interactions with neurotransmitter systems. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are relevant in the treatment of Alzheimer's disease. The dual inhibition of these enzymes could enhance cognitive functions by increasing acetylcholine levels in the brain, thereby offering a therapeutic avenue for neurodegenerative disorders.

DYRK1A Inhibition

Recent studies have highlighted the importance of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) as a therapeutic target for various conditions, including Down syndrome and certain cancers. The compound's structural features may allow it to act as an inhibitor of DYRK1A, although specific experimental data on this application is still emerging.

Pharmacological Profiling

Pharmacological evaluations indicate that compounds derived from piperidine often exhibit favorable properties such as good metabolic stability and the ability to penetrate the blood-brain barrier, which are critical for drug development. These characteristics suggest that this compound could be a viable candidate for neurological conditions and other therapeutic areas.

Study on ERK5 Inhibition

A significant study focused on the optimization of ERK5 inhibitors highlighted the role of piperidine derivatives in enhancing potency and pharmacokinetic profiles. The study demonstrated that modifications to the piperidine structure could lead to improved inhibition of ERK5, which is implicated in cancer progression.

Investigations into 5-HT1A Receptor Agonists

Another area of exploration involves the development of selective agonists for the 5-HT1A receptor, where compounds similar to this compound have shown promise. These studies indicated that structural modifications significantly affect receptor affinity and agonist properties, suggesting avenues for developing novel antidepressants or anxiolytics.

Comparison with Similar Compounds

Piperidine and Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Differences Source
5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride C₁₁H₁₉Cl₂N₃ 264.19 Piperidine (no methyl group) Higher solubility (dihydrochloride salt)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₈H₁₄N₆ 194.10 4-Methylpiperazine Pyrimidine core; dual nitrogen in ring

Analysis :

  • The dihydrochloride salt (CAS 1432680-07-3) exhibits enhanced aqueous solubility due to ionic character .
  • Replacing piperidine with 4-methylpiperazine introduces an additional nitrogen atom, altering hydrogen-bonding capacity and basicity .

Aryl and Alkoxy Substitutions

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Differences Source
5-Methyl-6-(pentyloxy)pyridin-3-amine C₁₁H₁₈N₂O 194.27 Pentyloxy group Ether linkage increases hydrophobicity
5-Methyl-6-(o-tolyloxy)pyridin-3-amine Not available Not available o-Tolyloxy group Steric hindrance from aromatic substituent

Analysis :

Halogenated and Electron-Withdrawing Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Differences Source
5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine C₁₃H₁₁F₃N₂O 268.24 4-(Trifluoromethoxy)phenyl Enhanced lipophilicity and metabolic stability
2-Chloro-5-methylpyridin-3-amine C₆H₇ClN₂ 142.59 Chlorine atom Electron-withdrawing effect alters reactivity

Analysis :

  • Trifluoromethoxy groups increase metabolic stability and membrane permeability due to fluorine’s electronegativity .

Heterocyclic and Boronate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Differences Source
5-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₁H₁₈BN₂O₂ 227.09 Boronate ester Suzuki coupling utility; planar geometry
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C₁₁H₁₈N₄ 206.29 Dimethylamino-pyrrolidinyl Smaller ring (pyrrolidine) increases rigidity

Analysis :

  • Boronate esters (e.g., CAS 1341892-32-7) serve as intermediates in cross-coupling reactions .
  • Pyrrolidine derivatives (vs.

Key Structural and Functional Trends

  • Solubility : Ionic derivatives (e.g., dihydrochloride salts) improve water solubility, while aryl/alkyl groups enhance lipophilicity .
  • Electronic Effects : Electron-withdrawing groups (Cl, CF₃) modulate reactivity and binding interactions compared to electron-donating groups (methoxy, methylpiperidine) .
  • Synthetic Utility : Boronate and halogenated analogs are valuable intermediates in medicinal chemistry .

Preparation Methods

Formation of the Pyridine Core and Substitution Pattern

  • The pyridine ring is commonly prepared or functionalized using cyclization or substitution reactions starting from appropriately substituted pyridine precursors or pyridinyl intermediates.
  • For example, methylation at the 5-position can be introduced by starting from 5-methylpyridine derivatives or via selective methylation reactions.
  • The amino group at the 3-position may be introduced through nucleophilic aromatic substitution of halogenated pyridines or by reduction of nitropyridine intermediates.

Amination at the 3-Position

  • Amination at the 3-position can be performed by nucleophilic substitution of a halogen (e.g., chlorine or bromine) with ammonia or primary amines.
  • Alternatively, reduction of nitro-substituted intermediates at the 3-position using catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents is common.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of 5-methyl-6-halopyridine intermediate Halogenation of 5-methylpyridine derivatives using NBS or similar halogenating agents Moderate to high yield
2 Nucleophilic substitution with 2-methylpiperidine Reaction of halopyridine with 2-methylpiperidine in DMF or DCM, mild heating Good regioselectivity, moderate to high yield
3 Introduction of amino group at 3-position Nucleophilic aromatic substitution with ammonia or reduction of nitro group High yield, depending on method
4 Purification Column chromatography or recrystallization High purity product

Detailed Reaction Conditions and Analytical Data

  • Nucleophilic Substitution: The reaction of 6-halopyridine derivatives with 2-methylpiperidine is typically carried out at 25–80 °C under nitrogen atmosphere to prevent oxidation. The reaction time ranges from 4 to 24 hours depending on reactivity.
  • Amination: If using nucleophilic substitution, ammonia gas or aqueous ammonia solutions can be used under reflux. For reduction, hydrogen gas with Pd/C catalyst is applied under atmospheric or elevated pressure.
  • Purification: The crude product is often purified by silica gel chromatography using mixtures of ethyl acetate and hexane or by recrystallization from ethanol or methanol.

Research Findings and Optimization

  • Studies show that the choice of solvent and temperature critically affects the substitution efficiency of the piperidine moiety.
  • Using polar aprotic solvents like DMF enhances nucleophilicity and reaction rates.
  • The presence of electron-donating groups (e.g., methyl at 5-position) can influence the regioselectivity of substitution.
  • Catalytic hydrogenation for amino group installation provides cleaner products compared to chemical reductions but requires specialized equipment.
  • Yields for the overall synthesis typically range from 50% to 85% depending on the purity of starting materials and reaction optimization.

Comparative Table of Preparation Methods

Method Key Step Reagents Advantages Disadvantages Typical Yield
Halogenation + Piperidine substitution + Amination Stepwise substitution NBS or halogenating agents, 2-methylpiperidine, NH3 or H2/Pd-C High regioselectivity, scalable Multi-step, requires careful purification 60–85% overall
Direct amination of halopyridine with piperidine derivative One-pot substitution Halopyridine, 2-methylpiperidine, ammonia Simplified process Possible side reactions, lower yield 50–70%
Reductive amination from nitro intermediates Reduction step Nitro-pyridine, H2/Pd-C High purity amine, mild conditions Requires hydrogenation setup 70–80%

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyridine-piperidine hybrids typically involves nucleophilic substitution or coupling reactions. For analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride, intermediates such as chloropyridines are reacted with substituted piperidines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Catalysts : Use of K₂CO₃ or Cs₂CO₃ as bases to deprotonate amines and facilitate nucleophilic attack.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.
    Monitoring via TLC (Rf ~0.3–0.5) and characterization by ¹H/¹³C NMR (e.g., pyridine proton shifts at δ 7.5–8.5 ppm) ensures purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., piperidine methyl groups at δ 1.0–1.5 ppm).
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₂H₂₀N₃⁺ = 206.1756).
  • Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Lipophilicity : Log P determination via shake-flask or computational tools (e.g., MOE) predicts membrane permeability .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of derivatives with enhanced bioactivity?

QSAR studies on pyridin-amine derivatives reveal critical parameters:

  • Electronic effects : Hammett constants (σ) correlate with electron-withdrawing/donating substituents affecting receptor binding.
  • Steric factors : Molar refractivity (SMR) and Taft steric parameters optimize substituent size for target pockets.
  • Lipophilicity : Log P values (optimal range: 2–4) balance solubility and membrane penetration .
    Example workflow:

Synthesize 10–15 analogs with varied substituents.

Measure IC₅₀ against target enzymes (e.g., kinases).

Use MOE or Schrödinger to derive QSAR equations (e.g., pIC₅₀ = 0.65 Log P – 1.2 SMR + 3.1).

Q. How should researchers resolve contradictions in biological activity data across assays?

Case example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : ATP concentrations (low vs. high), pH, or buffer ionic strength.
  • Compound stability : Degradation in DMSO stock solutions over time.
    Mitigation strategies :
  • Replicate assays in triplicate using fresh stocks.
  • Include control compounds (e.g., staurosporine) to validate assay consistency.
  • Perform stability studies (e.g., LC-MS monitoring over 24h) .

Q. What strategies are effective for modifying the piperidine moiety to improve metabolic stability?

Structural modifications include:

  • Ring substitution : Introduce fluorine at the 4-position of piperidine to block CYP450 oxidation (e.g., 6-(4,4-difluoropiperidin-1-yl) analogs ).
  • Deuteriation : Replace methyl hydrogens with deuterium to slow metabolism (e.g., 6-(4-methylpiperidin-1-yl)-d₃ derivatives ).
  • Steric hindrance : Add bulky groups (e.g., trifluoromethyl) adjacent to the amine to reduce enzymatic access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-6-(2-methylpiperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.